molecular formula C15H18N2O3 B11763773 methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate

methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate

Cat. No.: B11763773
M. Wt: 274.31 g/mol
InChI Key: PWEATEAIIBMZDO-XQQFMLRXSA-N
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Description

Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of benzazepines, which are known for their diverse biological activities. This compound is characterized by its hexahydro-pyrrolo-benzazepine core, which is a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions including amide formation, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Anxiolytic and Analgesic Activities

Recent studies have highlighted the anxiolytic and analgesic properties of compounds structurally similar to methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate. For instance, derivatives of related structures have shown significant activity in reducing anxiety and pain in animal models. The evaluation of these compounds often involves behavioral tests such as the elevated plus maze and hot plate tests to assess their efficacy .

Neuropharmacological Effects

Compounds within this class may interact with neurotransmitter systems. For example, they could potentially modulate GABA_A receptors or serotonin receptors (5-HT_2A), which are crucial targets for treating anxiety disorders and depression. The structural features of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate facilitate such interactions due to their ability to mimic natural ligands at these receptor sites .

Synthesis and Structural Analysis

The synthesis of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate typically involves multi-step organic reactions that may include cyclization and functional group modifications. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .

Potential Therapeutic Applications

Therapeutic Area Potential Application Mechanism
Anxiety DisordersAnxiolytic agentsModulation of GABA_A and 5-HT_2A receptors
Pain ManagementAnalgesic agentsInteraction with pain pathways in the central nervous system
Neurodegenerative DiseasesPotential neuroprotective effectsInfluence on neurotransmitter systems

Study on Anxiolytic Activity

A study demonstrated that derivatives similar to methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate exhibited significant anxiolytic effects in preclinical models. The results indicated a dose-dependent response in reducing anxiety-like behaviors compared to control groups .

Study on Pain Relief

Another investigation focused on the analgesic properties of related compounds showed promising results in reducing pain responses in animal models. The compounds were tested using the tail flick test and demonstrated effective pain relief comparable to established analgesics .

Mechanism of Action

The mechanism of action of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate (CAS Number: 142695-53-2) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. The specific stereochemistry at the 3S and 6S positions is crucial for its interaction with biological targets. Its molecular weight is approximately 267.34 g/mol, and it exhibits a purity level of over 98% in synthesized forms .

Research indicates that methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate may exert its effects through multiple mechanisms:

  • Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has been reported to affect cell cycle phases significantly and induce oxidative stress by increasing reactive oxygen species (ROS) production . This oxidative stress is linked to mitochondrial dysfunction and apoptosis in treated cells.
  • Antiproliferative Activity : The compound has demonstrated antiproliferative effects against several cancer types. In vitro studies revealed IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
  • Interaction with Cellular Pathways : The mechanism involves modulation of signaling pathways associated with cell survival and proliferation. For example, the compound has been shown to alter the mitochondrial membrane potential and disrupt normal cellular functions related to metabolism and growth .

Case Study 1: Anticancer Activity

In a study focused on the compound's anticancer properties, methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate was tested against A2780 ovarian cancer cells. Results indicated that the compound significantly increased ROS levels and caused cell cycle arrest in the G0/G1 phase while decreasing S and G2/M phases .

Case Study 2: Selectivity in Cancer Cell Lines

Another investigation assessed its efficacy across different cancer cell lines including HT-29 (colorectal adenocarcinoma) and HCT116 (colon cancer). The results showed varying degrees of sensitivity; while some lines were resistant to treatment (IC50 > 20 μM), others displayed substantial sensitivity with IC50 values in the low micromolar range . This variability underscores the importance of understanding the molecular context when evaluating therapeutic potential.

Data Table of Biological Activity

Cell Line IC50 Value (µM) Effect Observed
A27805.4Induced oxidative stress
HT-29>20Resistant to treatment
HCT1160.6Significant cytotoxicity
MSTO-211HComparable responsesVarying effects based on stereochemistry

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-20-15(19)13-7-6-12-10-5-3-2-4-9(10)8-11(16)14(18)17(12)13/h2-5,11-13H,6-8,16H2,1H3/t11-,12+,13-/m0/s1

InChI Key

PWEATEAIIBMZDO-XQQFMLRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC3=CC=CC=C23)N

Canonical SMILES

COC(=O)C1CCC2N1C(=O)C(CC3=CC=CC=C23)N

Origin of Product

United States

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